N-[4-(dimethylamino)phenyl]-3-iodobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBUGJREHFRRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362350 | |
| Record name | ST50720762 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6122-00-5 | |
| Record name | ST50720762 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the N-[4-(dimethylamino)phenyl]-3-iodobenzamide Core
The assembly of the this compound molecule can be approached through a retrosynthetic analysis that disconnects the central amide bond. This primary disconnection reveals two key precursors: 3-iodobenzoic acid and N,N-dimethyl-p-phenylenediamine. The synthesis, therefore, hinges on the effective formation of the aryl-iodine bond and the amide linkage.
Electrophilic Aromatic Substitution Approaches
The introduction of the iodine atom onto the benzoic acid backbone is a key step, typically achieved through electrophilic aromatic substitution. Given that the carboxylic acid group is a meta-director, starting with benzoic acid would lead to the desired 3-iodo substitution pattern. However, direct iodination of benzoic acid is challenging due to the deactivating nature of the carboxyl group and the low reactivity of iodine. wikipedia.org
To overcome this, more reactive iodinating agents or harsher reaction conditions are often employed. A common laboratory-scale synthesis involves the use of an oxidizing agent in conjunction with iodine or an iodide salt. wikipedia.org For instance, a mixture of iodine and nitric acid can be used to generate a potent electrophilic iodine species. orgsyn.org Another effective method is the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst. commonorganicchemistry.comnih.gov
Palladium-catalyzed C-H activation has also emerged as a powerful tool for the ortho-iodination of benzoic acids, offering high regioselectivity. researchgate.netnih.gov While this is typically for the ortho position, modifications to directing groups or reaction conditions could potentially be adapted for meta-iodination.
| Reagent/Catalyst System | Substrate | Conditions | Yield | Reference |
| I2 / Oxidizing Agent (e.g., HNO3) | Benzoic Acid | Glacial acetic acid | Moderate | orgsyn.org |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Activated arenes | Varies | Good | commonorganicchemistry.comnih.gov |
| KI / Ce(III) / H2O2 / Pd(OAc)2 | Benzoic Acid | Aqueous media | Good | researchgate.net |
Cross-Coupling Reactions for Aryl-Halogen Bond Formation
While electrophilic substitution is the most direct route, modern cross-coupling reactions offer alternative pathways for the formation of the aryl-iodine bond, particularly in more complex syntheses. Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant represents a significant advancement. nih.gov This method, often directed by a weakly coordinating auxiliary on the aromatic ring, allows for the regioselective introduction of iodine. Although typically favoring the ortho position, the principles of directed C-H functionalization are continually evolving.
Another approach involves the Sandmeyer reaction, starting from 3-aminobenzoic acid. Diazotization of the amino group followed by treatment with potassium iodide provides a reliable method for the synthesis of 3-iodobenzoic acid. orgsyn.org
Amide Bond Formation Techniques
The final and crucial step in the synthesis of the target molecule is the formation of the amide bond between 3-iodobenzoic acid and N,N-dimethyl-p-phenylenediamine. This transformation can be achieved through several well-established methods.
A common approach involves the activation of the carboxylic acid group of 3-iodobenzoic acid. This can be done by converting it to a more reactive acyl chloride, typically using thionyl chloride (SOCl2) or oxalyl chloride. The resulting 3-iodobenzoyl chloride is then reacted with N,N-dimethyl-p-phenylenediamine to form the amide bond. buet.ac.bd
Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective in promoting this reaction.
| Coupling Reagent | Additive | Solvent | Temperature | General Yield |
| SOCl2 or (COCl)2 | None | Anhydrous, non-protic (e.g., DCM, Toluene) | 0 °C to reflux | High |
| DCC | HOBt or DMAP | Anhydrous, non-protic (e.g., DCM, DMF) | 0 °C to RT | Good to High |
| EDC | HOBt | Anhydrous, non-protic (e.g., DCM, DMF) | 0 °C to RT | Good to High |
Precursor Synthesis and Optimization
3-Iodobenzoic acid can be synthesized from 3-aminobenzoic acid via a diazotization reaction followed by treatment with potassium iodide. orgsyn.org Optimization of this process involves careful control of the reaction temperature during diazotization to prevent the premature decomposition of the diazonium salt and ensuring the complete substitution with iodide.
N,N-dimethyl-p-phenylenediamine can be prepared through various methods, including the reduction of N,N-dimethyl-4-nitroaniline or through the reductive amination of p-aminophenol. google.com The optimization of these syntheses focuses on achieving high yields and purity, as impurities can interfere with the subsequent amide coupling reaction.
Radiochemical Synthesis and Radiolabeling Strategies
The presence of an iodine atom in the structure of this compound makes it an excellent candidate for radiolabeling with iodine radioisotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in biomedical imaging techniques such as Single Photon Emission Computed Tomography (SPECT). nih.govnih.govulisboa.pt
Development of Radioiodinated this compound Analogues
The synthesis of radioiodinated analogues generally involves the introduction of the radionuclide in the final step of the synthesis to maximize the incorporation of the short-lived isotope and to minimize handling of radioactive materials.
Direct Electrophilic Radioiodination: This method involves the reaction of a non-iodinated precursor, N-[4-(dimethylamino)phenyl]benzamide, with a source of radioactive electrophilic iodine. acs.orgnih.gov The radioiodide (e.g., Na[¹²⁵I]) is typically oxidized in situ using agents like chloramine-T or Iodogen to generate the electrophilic species that then substitutes onto the aromatic ring. nih.gov The regioselectivity of this reaction can be a challenge and may lead to a mixture of isomers.
Radioiododestannylation/Radioiododeboronation: A more regioselective and widely used approach involves the use of precursors containing a leaving group that can be readily replaced by radioiodine. acs.org Organotin (e.g., tributylstannyl) or organoboron (e.g., boronic acid or ester) derivatives of the benzamide (B126) are synthesized and then subjected to an electrophilic substitution reaction with the radioiodide. google.comscholaris.canih.gov This method offers high radiochemical yields and excellent regiocontrol. mdpi.com For example, a tributylstannyl precursor, N-[4-(dimethylamino)phenyl]-3-(tributylstannyl)benzamide, would be reacted with Na[¹²³I] in the presence of a mild oxidizing agent to yield the desired radioiodinated product. google.com
| Radiolabeling Method | Precursor | Radioisotope | Typical Oxidant | Key Advantage |
| Direct Electrophilic Substitution | N-[4-(dimethylamino)phenyl]benzamide | ¹²³I, ¹²⁵I, ¹³¹I | Chloramine-T, Iodogen | Simpler precursor |
| Radioiododestannylation | N-[4-(dimethylamino)phenyl]-3-(tributylstannyl)benzamide | ¹²³I, ¹²⁵I, ¹³¹I | Peracetic acid, NCS | High regioselectivity and yield |
| Radioiododeboronation | N-[4-(dimethylamino)phenyl]-3-(boronic acid)benzamide | ¹²³I, ¹²⁵I, ¹³¹I | Peracetic acid, NCS | High regioselectivity and yield |
These radiolabeling strategies have been instrumental in the development of a wide range of radioiodinated benzamides for imaging various biological targets, including melanin (B1238610) in melanoma and receptors in the brain. nih.govkoreascience.kr
Spectroscopic and Structural Characterization in Advanced Research
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy provides an in-depth view of the molecular structure of N-[4-(dimethylamino)phenyl]-3-iodobenzamide, with each technique offering unique insights into its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In ¹H NMR analysis, the protons on the aromatic rings exhibit distinct chemical shifts due to their electronic environments. The protons on the dimethylamino-substituted phenyl ring typically appear in the range of δ 6.7-7.5 ppm, while the protons on the 3-iodobenzamide (B1666170) ring are observed between δ 7.2-8.2 ppm. The singlet corresponding to the six protons of the dimethylamino group is characteristically found at approximately δ 3.0 ppm. The amide proton (N-H) usually presents as a broad singlet around δ 8.0-10.0 ppm, with its exact position influenced by solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon of the amide group is typically observed in the δ 165-170 ppm region. Aromatic carbons resonate between δ 110-155 ppm, with the carbon atom bonded to the iodine showing a characteristic shift due to the heavy atom effect. The methyl carbons of the dimethylamino group appear at approximately δ 40 ppm. These specific assignments are crucial for confirming the connectivity and substitution patterns of the molecule.
| Nucleus | Observed Chemical Shift Range (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~3.0 | -N(CH₃)₂ |
| ¹H | 6.7-7.5 | Aromatic Protons (Dimethylamino-substituted ring) |
| ¹H | 7.2-8.2 | Aromatic Protons (3-iodobenzoyl ring) |
| ¹H | 8.0-10.0 | Amide Proton (-NH-) |
| ¹³C | ~40 | -N(CH₃)₂ |
| ¹³C | 110-155 | Aromatic Carbons |
| ¹³C | 165-170 | Carbonyl Carbon (C=O) |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the molecular formula (C₁₅H₁₅IN₂O). The calculated monoisotopic mass for this compound is approximately 366.023 g/mol . In techniques like electrospray ionization (ESI), the molecule is often observed as its protonated form [M+H]⁺ at m/z 367.031. The isotopic pattern observed for the molecular ion peak is characteristic of an iodine-containing compound, with the presence of the ¹²⁷I isotope. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of fragments corresponding to the dimethylamino group or the iodobenzoyl moiety.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. researchgate.net
Key vibrational modes include:
N-H Stretching: A prominent band in the IR spectrum, typically between 3200 and 3400 cm⁻¹, corresponding to the amide N-H bond.
C=O Stretching: A strong absorption in the IR spectrum, usually found in the range of 1640-1680 cm⁻¹, characteristic of the amide I band. researchgate.net
Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.
C-N Stretching: Vibrations for the aromatic C-N bonds appear in the 1250-1360 cm⁻¹ region.
C-I Stretching: The carbon-iodine bond gives rise to a low-frequency vibration, typically found in the far-IR region around 500-600 cm⁻¹.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3200-3400 | IR |
| Aromatic C-H Stretch | >3000 | IR, Raman |
| Amide C=O Stretch | 1640-1680 | IR |
| Aromatic C=C Bending | 1450-1600 | IR, Raman |
| C-N Stretch | 1250-1360 | IR |
| C-I Stretch | 500-600 | IR, Raman |
Solid-State Structural Analysis and Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. researchgate.net The crystal structure would reveal the planarity of the aromatic rings and the amide linkage, as well as intermolecular interactions such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing. The presence of the bulky iodine atom significantly influences the packing arrangement. Analysis of crystallographic data can yield detailed information on parameters like unit cell dimensions and space group symmetry. researchgate.net
Purity Assessment Methodologies
Ensuring the purity of this compound is critical for its use in further research. High-performance liquid chromatography (HPLC) is the most common method for assessing purity. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance, determined from its UV-Vis spectrum. Purity is determined by the area percentage of the main peak relative to any impurity peaks. Thin-layer chromatography (TLC) is also a valuable tool for rapid, qualitative purity checks during synthesis and purification.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) for the given atomic arrangement.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. mdpi.commdpi.com It is often used to calculate the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.arresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more reactive and less stable. mdpi.com For N-[4-(dimethylamino)phenyl]-3-iodobenzamide, DFT calculations would likely reveal that the HOMO is localized on the electron-rich N,N-dimethylaminophenyl group, while the LUMO may be distributed across the benzamide (B126) portion, influenced by the electron-withdrawing iodine atom.
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents expected values for this compound based on typical DFT calculations for similar aromatic compounds. Actual values would require specific computation.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 3.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3-5 Debye | Measures overall polarity of the molecule |
Molecular Electrostatic Potential (MESP) analysis is used to visualize the charge distribution of a molecule and predict how it will interact with other species. mdpi.com The MESP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net
Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. For this compound, negative potential would be expected around the carbonyl oxygen and potentially the iodine atom due to their high electronegativity.
Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. Positive potential is typically found around hydrogen atoms, particularly the amide N-H group. conicet.gov.ar
The MESP surface is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule, quantifying their stabilization energy, E(2). wisc.edu This analysis reveals insights into charge transfer, hyperconjugation, and intramolecular bonding. q-chem.com
For this compound, key interactions would likely include:
Delocalization of the nitrogen lone pair (n) on the dimethylamino group into the antibonding π* orbitals of the adjacent phenyl ring.
Hyperconjugation between the amide nitrogen lone pair and the carbonyl group's π* orbital.
Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions This table shows hypothetical but chemically plausible donor-acceptor interactions and their stabilization energies for the title compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N(amine) | π* (C-C) phenyl ring | > 20 | Strong hyperconjugation (resonance) |
| LP (1) N(amide) | π* (C=O) carbonyl | > 40 | Strong hyperconjugation (amide resonance) |
| π (C-C) phenyl ring | π* (C=O) carbonyl | ~ 2-5 | π-system conjugation |
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net
Given that many benzamide derivatives are known to be kinase inhibitors, a plausible target class for this compound would be protein kinases. nih.govnih.gov Docking simulations would place the compound into the ATP-binding site of a selected kinase to profile its interactions with key amino acid residues.
The simulation identifies various non-covalent interactions that stabilize the ligand-protein complex: nih.govnih.gov
Hydrogen Bonds: The amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen could act as an acceptor.
Hydrophobic Interactions: The phenyl rings would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The iodine atom could form a halogen bond with an electron-rich atom (like an oxygen or nitrogen) in the protein backbone or a side chain.
Docking algorithms generate multiple possible binding poses (orientations) of the ligand within the protein's active site and rank them using a scoring function. rsc.org This score provides an estimate of the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol. nih.gov A more negative value indicates a stronger and more favorable interaction.
The predicted binding orientation reveals the specific conformation the molecule adopts to maximize favorable interactions with the protein target. mdpi.comresearchgate.net This structural information is critical for structure-based drug design and the optimization of lead compounds. nih.gov
Table 3: Hypothetical Molecular Docking Results against a Protein Kinase This table illustrates the type of data generated from a molecular docking experiment. The target and values are for demonstrative purposes.
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| ABL Kinase (e.g., 2HYY) | -8.5 | Met318, Thr315, Phe382 | H-bond with amide, Hydrophobic interactions |
| c-KIT Kinase (e.g., 6GQC) | -8.2 | Cys673, Val654, Asp810 | H-bond with carbonyl O, Halogen bond with backbone O |
Based on the conducted research, there is currently no publicly available scientific literature detailing the specific computational and theoretical investigations, including conformational analysis and dynamics simulations, for the compound “this compound”.
Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for the specified sections and subsections. Further research and publication in this specific area would be required to generate the content as outlined.
Molecular Interactions and Target Engagement Studies Preclinical Focus
Evaluation of Dopamine (B1211576) Receptor Binding Affinities (D2 and D3)
The dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors, are critical targets in the treatment of neuropsychiatric disorders. Due to their high structural homology, developing ligands with high selectivity for either subtype remains a significant challenge. Benzamide (B126) derivatives, such as eticlopride, are well-established dopamine receptor antagonists.
While specific binding affinity data for N-[4-(dimethylamino)phenyl]-3-iodobenzamide are not prominently available in published literature, the affinity of related benzamides can provide valuable insights. For instance, conformationally-flexible benzamide scaffolds have been identified with high affinity for the D3 receptor. One such radiolabeled benzamide, [¹²⁵I]IABN, was used to determine the binding affinities of a novel ligand, HY-3-24, which showed a Kᵢ value of 86.7 ± 11.9 nM for the D2 receptor and a significantly higher affinity for the D3 receptor with a Kᵢ of 0.67 ± 0.11 nM, demonstrating over 129-fold selectivity. nih.gov This highlights the potential for benzamide structures to achieve high affinity and selectivity for the D3 subtype. The interaction is typically governed by specific contacts within the orthosteric binding site of the receptors.
Table 1: Dopamine Receptor Binding Affinities of a Representative Benzamide Analog This table displays data for a structurally related compound to illustrate the potential binding profile of benzamide derivatives.
| Compound | Dopamine D2 Receptor Kᵢ (nM) | Dopamine D3 Receptor Kᵢ (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| HY-3-24 | 86.7 ± 11.9 | 0.67 ± 0.11 | ~129-fold |
Interaction with Beta-Amyloid Aggregates
The aggregation of beta-amyloid (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. Small molecules capable of binding to these aggregates are valuable as imaging probes and potential therapeutic agents. The chemical structure of this compound contains features, such as the dimethylamino-phenyl group, which are present in other known Aβ-binding agents.
For example, a chalcone (B49325) derivative containing a dimethylamino-phenyl moiety, (E)-3-(4-(dimethylamino)phenyl)-1-(4-(2-(([¹⁸F]fluoroethoxy)ethoxy)ethoxy)phenyl)-2-propen-1-one, demonstrated a binding affinity (Kᵢ) of 38.9 ± 4.2 nM for aggregated Aβ(1-42). nih.gov Similarly, radioiodinated thioflavin derivatives, which also feature an aromatic amine, have shown excellent binding affinities for Aβ aggregates, with Kd values in the sub-nanomolar range. nih.gov These findings suggest that the combination of an iodinated aromatic ring and a dimethylamino-phenyl group in this compound could facilitate interaction with the beta-sheet structures characteristic of Aβ fibrils.
Table 2: Binding Affinities of Structurally Related Compounds to Beta-Amyloid Aggregates This table presents data for compounds containing key structural motifs found in this compound.
| Compound Type | Compound Example | Target | Binding Affinity (Kᵢ or Kₑ) |
|---|---|---|---|
| Chalcone Derivative | [¹⁸F]7c | Aβ(1-42) Aggregates | 38.9 ± 4.2 nM (Kᵢ) |
| Iodinated Thioflavin | TZDM | Aβ(1-40) Aggregates | 0.06 nM (Kₑ) |
Melanin (B1238610) Binding Characteristics
Melanin, the primary pigment in skin, hair, and eyes, is known to bind a variety of drugs and other compounds. This interaction can lead to drug accumulation in pigmented tissues, a property that has been exploited for the imaging and therapy of melanoma. Iodobenzamide derivatives have been specifically investigated for their high affinity for melanin.
A close structural analog, N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA), has been shown to bind to synthetic melanin in a saturable and reversible manner. nih.gov Scatchard analysis of this binding revealed two distinct classes of binding sites with high and low affinities, respectively. nih.gov The interaction is influenced by the ionic environment, indicating a role for electrostatic forces, while a decrease in binding in the presence of alcohol suggests the involvement of hydrophobic interactions. nih.gov This strong affinity for melanin underpins the use of such compounds as melanoma imaging agents.
Table 3: Melanin Association Constants for N-(2-diethylaminoethyl)-4-iodobenzamide Data from a close structural analog illustrating the high-affinity interaction with melanin.
| Binding Site Class | Association Constant (K) |
|---|---|
| High-Affinity (K₁) | 3.9 ± 1.9 x 10⁶ M⁻¹ |
| Low-Affinity (K₂) | 2.9 ± 0.9 x 10⁴ M⁻¹ |
Sigma Receptor Ligand Properties (σ₁ and σ₂)
Sigma (σ) receptors, classified into σ₁ and σ₂ subtypes, are intracellular proteins implicated in a variety of cellular functions and are targets for therapeutic intervention in cancer and neurological diseases. While specific data on the interaction of this compound with sigma receptors is limited, various ligands containing aromatic and amine scaffolds have been developed.
Research into σ₂ receptor ligands has identified compounds with high affinity and selectivity. For instance, the tetrahydroisoquinoline derivative (±)-7 was found to have a Kᵢ value of 0.59 ± 0.02 nM for the σ₂ receptor, with an 82-fold selectivity over the σ₁ receptor (Kᵢ = 48.4 ± 7.7 nM). upenn.edu The development of selective radioligands like [¹²⁵I]RHM-4 has further enabled the characterization of these binding sites. nih.gov The structural elements of this compound are consistent with features found in some classes of sigma receptor ligands, suggesting a potential for interaction that warrants further investigation.
Table 4: Sigma Receptor Binding Affinities of a High-Affinity σ₂ Ligand This table shows data for a representative selective σ₂ receptor ligand.
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | 82-fold |
Enzyme Modulation and Inhibition Profiles
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, catalyzing the oxidation of tyrosine to produce melanin precursors. Inhibitors of this enzyme are of great interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. The mechanism of inhibition can vary, with compounds acting as competitive, noncompetitive, or mixed-type inhibitors, often through chelation of the copper ions in the enzyme's active site. nih.gov
While the inhibitory activity of this compound against tyrosinase has not been specifically reported, various benzaldehyde (B42025) and benzamide derivatives have been investigated as tyrosinase inhibitors. nih.gov For example, kojic acid is a well-known competitive inhibitor with an IC₅₀ value of approximately 26.8 µM on the monophenolase activity of tyrosinase. nih.gov The potential for the benzamide core of the title compound to interact with the tyrosinase active site remains an area for future preclinical study.
Table 5: Inhibitory Concentration (IC₅₀) of a Standard Tyrosinase Inhibitor Data for a well-characterized tyrosinase inhibitor for comparative purposes.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| Kojic Acid | Mushroom Tyrosinase (Monophenolase) | 26.8 | Competitive |
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the synaptic signal. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
Preclinical evaluation of this compound for AChE inhibition has not been documented in the available literature. However, the N-phenyl benzamide scaffold is present in other compounds that have been assessed for this activity. Virtual screening and in vitro testing have identified novel AChE inhibitors with IC₅₀ values in the micromolar range. For instance, a compound identified through virtual screening, S-I 26, showed an IC₅₀ value of 14 µM. nih.gov This suggests that the broader class of benzamide derivatives could be explored for potential AChE inhibitory properties.
Table 6: Inhibitory Potency of a Novel AChE Inhibitor Data for a recently identified AChE inhibitor to provide context for potential activity.
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| S-I 26 | Acetylcholinesterase (AChE) | 14 |
Histone Deacetylase (HDAC) Interaction Modalities
The interaction of this compound with histone deacetylases (HDACs) is best understood by analyzing its structure in the context of the general pharmacophore model for benzamide-based HDAC inhibitors. These inhibitors typically consist of three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.
In the case of this compound, the benzamide moiety itself serves as the ZBG. Unlike hydroxamic acids, which are common in pan-HDAC inhibitors, the o-aminobenzamide group (as seen in inhibitors like Entinostat) typically coordinates with the zinc ion at the bottom of the HDAC active site tunnel. nih.gov This interaction is crucial for inhibitory activity. Benzamide-based inhibitors are often selective for class I HDACs (HDAC1, 2, and 3). mdpi.comnih.gov
The 3-iodophenyl group acts as the linker, positioning the cap group for optimal interactions at the rim of the active site. The linker itself can form hydrophobic and van der Waals interactions within the enzyme's tunnel. The iodine substitution on this linker is particularly significant and is discussed further in the context of halogen bonding (Section 5.7).
The N-[4-(dimethylamino)phenyl] portion functions as the cap group. This bulky, hydrophobic group interacts with residues on the protein surface near the entrance of the active site tunnel. These surface interactions are critical for determining the inhibitor's potency and isoform selectivity. For example, in some HDAC inhibitors, the cap group's ability to access wider channels or interact with specific surface residues can confer selectivity for certain HDAC isoforms. nih.gov
| Compound | Target(s) | IC50 (nM) |
|---|---|---|
| Entinostat | HDAC1, HDAC2, HDAC3 | 80 (HDAC1) |
| Mocetinostat | Class I HDACs | 170 (HDAC1) |
| Tucidinostat | HDAC1, HDAC2, HDAC3, HDAC10 | 96 (HDAC1) |
Other Receptor or Target Interactions (e.g., Serotonin Transporters, Opioid Receptors)
Beyond its putative role as an HDAC inhibitor, the structural motifs within this compound suggest potential interactions with other biological targets, notably neurotransmitter transporters and receptors.
Serotonin Transporters (SERT): The presence of both an iodophenyl group and a dimethylamino-phenyl related moiety is characteristic of certain high-affinity SERT ligands. A prominent example is ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine), a well-characterized imaging agent for SERT. nih.govnih.gov In ADAM, the iodophenyl group and the dimethylamino-containing ring system are crucial for its high binding affinity and selectivity for SERT over other monoamine transporters like those for norepinephrine (B1679862) (NET) and dopamine (DAT). nih.gov The dimethylamino group can form ionic or hydrogen bond interactions, while the iodinated ring engages in hydrophobic and potentially halogen-bonding interactions within the transporter's binding pocket. Given these structural parallels, this compound warrants preclinical evaluation for its affinity towards SERT.
| Compound | Target | Binding Affinity (Ki, nM) |
|---|---|---|
| ADAM | SERT | 0.013 |
| ADAM | NET | 699 |
| ADAM | DAT | 840 |
| Fentanyl | µ-Opioid Receptor | 0.39 |
Investigation of Halogen Bonding in Biological Interactions
A critical and increasingly recognized aspect of molecular interaction for halogenated compounds is the halogen bond (XB). nih.gov The iodine atom in this compound is a strong halogen bond donor. This non-covalent interaction occurs between an electrophilic region on the halogen atom (termed the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen, a hydroxyl group, or the π-system of an aromatic amino acid side chain (e.g., Tyrosine, Phenylalanine). researchgate.netnih.gov
The strength of a halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom on the benzamide linker is capable of forming strong, highly directional interactions within a protein binding site.
Preclinical Applications As Research Probes and Therapeutic Leads
Development as Radioligands for Molecular Imaging (SPECT/PET)
Radioiodinated benzamides serve as valuable radioligands for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. These techniques allow for the non-invasive, in vivo visualization and quantification of specific molecular targets, providing critical insights into disease pathology and progression in preclinical models.
Imaging of Dopamine (B1211576) Receptors in Animal Models
Iodobenzamide (IBZM), a compound closely related to N-[4-(dimethylamino)phenyl]-3-iodobenzamide, has been effectively labeled with iodine-125 (B85253) (¹²⁵I) to study dopamine D2 receptors in vivo. nih.gov In rat models, [¹²⁵I]-IBZM has proven to be a sensitive tool for detecting changes in D2 receptor density. nih.gov
Two key animal models demonstrated the utility of this radioligand:
Pharmacologically-induced Supersensitivity : In rats treated chronically with the antipsychotic drug haloperidol (B65202) to induce D2 receptor supersensitivity, in vivo binding studies showed a 45% increase in [¹²⁵I]-IBZM accumulation in the striatum compared to control animals. nih.gov
Lesion-induced Supersensitivity : In rats with unilateral lesions of the substantia nigra induced by 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease, autoradiographic analysis revealed a 38% enhancement of [¹²⁵I]-IBZM in vivo binding in the striatum on the lesioned side. nih.gov
These findings underscore the suitability of radioiodinated benzamides like IBZM for detecting alterations in dopamine D2 receptors in living animal models. nih.gov Further comparative studies have shown that while other ligands like iodoethylspiperone (B1206188) (IES) also bind to D2 receptors, IBZM is a more suitable ligand for detecting in vivo modifications of these receptors. nih.gov
In Vivo [¹²⁵I]-IBZM Binding in Rat Models of Dopamine D2 Receptor Supersensitivity
| Animal Model | Method of Detection | Observed Change in [¹²⁵I]-IBZM Striatal Binding | Reference |
|---|---|---|---|
| Chronic Haloperidol Treatment | In vivo specific binding study | 45% Increase | nih.gov |
| Unilateral 6-OHDA Lesion | Autoradiographic analysis | 38% Enhancement | nih.gov |
Application in Amyloid Plaque Detection in Alzheimer's Disease Models
Derivatives based on a similar structural motif, specifically 6-iodo-2-(4′-N,N-dimethylamino)phenylimidazo[1,2-a]pyridine (IMPY), have been developed as PET and SPECT probes for imaging β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.gov Fluorine-18 (¹⁸F) labeled analogues of IMPY have been synthesized and evaluated for their potential to visualize these plaques in the brain. nih.gov
In vitro binding assays using these compounds demonstrated a moderate affinity for Aβ aggregates. nih.gov Subsequent PET imaging studies in normal mice revealed high initial brain uptake, a critical characteristic for an effective brain imaging agent. nih.gov However, the washout of these fluorinated analogues from the brain was found to be complex, potentially due to the formation of polar metabolites that remain trapped. nih.gov This research highlights the utility of the iodinated (dimethylamino)phenyl scaffold in designing probes for neurodegenerative pathologies, although further optimization is required to improve metabolic stability and imaging characteristics. nih.gov
Characteristics of ¹⁸F-Labeled IMPY Analogues for Amyloid Plaque Imaging
| Compound | Binding Affinity for Aβ Aggregates (Ki) | Peak Brain Uptake (%ID/g) in Mice | Reference |
|---|---|---|---|
| [¹⁸F]FEM-IMPY | 40 ± 5 nM | 6.4% | nih.gov |
| [¹⁸F]FPM-IMPY | 27 ± 8 nM | 5.7% | nih.gov |
Utility in Melanoma Imaging and Targeted Radionuclide Therapy in Preclinical Settings
The benzamide (B126) structure has been extensively explored for targeting melanin (B1238610), a pigment often abundant in melanoma tumors. nih.govnih.govresearchgate.net This approach has led to the development of radioiodinated benzamides for both the imaging and targeted radionuclide therapy of melanoma. nih.gov Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) have been synthesized and evaluated in melanoma-bearing mice. nih.govresearchgate.net
Many of these compounds showed specific and moderate-to-high affinity for melanoma tissue. nih.gov Two derivatives, a quinoline (B57606) compound (5h) and a quinoxaline (B1680401) derivative (5k), were particularly noteworthy for their high and sustained uptake in tumors. nih.govnih.gov At 72 hours post-administration, the tumor uptake for these compounds was 7- and 16-fold higher, respectively, than that of the parent compound, BZA. nih.govresearchgate.net Scintigraphic imaging with compound 5k allowed for clear visualization of the tumor for up to 72 hours. nih.gov These favorable kinetic profiles make such compounds promising agents for internal targeted radionuclide therapy, a strategy that aims to deliver a cytotoxic radiation dose directly to cancer cells. nih.govresearchgate.net A specific melanin-targeting compound, [¹³¹I]ICF01012, has demonstrated efficacy in reducing tumor growth and enhancing survival in various preclinical melanoma models. mdpi.com
Relative Tumor Uptake of Iodobenzamide Analogues in Melanoma-Bearing Mice at 72h
| Compound | Chemical Class | Tumor Uptake Relative to BZA | Reference |
|---|---|---|---|
| Compound 5h | Quinoline | 7-fold higher | nih.gov |
| Compound 5k | Quinoxaline | 16-fold higher | nih.gov |
Exploration as Preclinical Therapeutic Candidates
Beyond their role as imaging agents, compounds derived from the iodobenzamide scaffold are being investigated as potential therapeutic agents, leveraging their ability to target specific tissues or cellular processes.
Anti-cancer Lead Compound Investigation
The high and specific accumulation of radioiodinated benzamide analogues in melanoma tumors forms the basis for their investigation as anti-cancer agents through targeted radionuclide therapy (TRT). nih.govresearchgate.net TRT is a therapeutic strategy that uses a molecule to selectively deliver a radioactive isotope to tumor cells, thereby concentrating the cytotoxic effects of radiation on the tumor while minimizing damage to healthy tissues. nih.govresearchgate.net
Preclinical studies with compounds like [¹³¹I]ICF01012 have shown significant therapeutic effects in mouse models of melanoma, including those with BRAF and NRAS mutations. mdpi.com The administration of this radiopharmaceutical led to reduced tumor growth and increased survival, validating the potential of melanin-targeting iodobenzamides as a platform for developing new anti-cancer therapies. mdpi.comd-nb.info This approach is particularly promising for treating disseminated melanoma, a form of the disease with a poor prognosis. nih.govnih.gov
Neurological Disorder Research (e.g., Alzheimer's, Parkinson's)
The development of radioligands for dopamine and amyloid imaging is intrinsically linked to therapeutic research for neurological disorders.
Parkinson's Disease : Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. nih.gov The ability to image and quantify dopamine D2 receptors in vivo using ligands like [¹²³I]-IBZM in preclinical models is crucial for understanding the disease's pathophysiology. nih.gov These imaging tools allow researchers to study the effects of neurodegeneration on the dopamine system and to evaluate the efficacy of potential neuroprotective or restorative therapies in animal models before they are considered for human trials. nih.gov
Alzheimer's Disease : A central element of Alzheimer's disease pathology is the accumulation of Aβ plaques in the brain. nih.gov The development of PET and SPECT tracers, such as derivatives of IMPY, to visualize these plaques in living animal models is a critical step in the development of new treatments. nih.gov These imaging agents can be used to confirm that animal models accurately reflect the human disease, to study the rate of plaque deposition, and, most importantly, to assess the effectiveness of anti-amyloid therapies designed to clear these pathological protein aggregates from the brain. nih.gov
Biochemical Probe Development for Enzyme Activity and Protein Interaction Studies
While direct and extensive research on "this compound" as a biochemical probe is not widely documented in publicly available scientific literature, an analysis of its constituent chemical moieties provides a strong basis for its potential development and application in studying enzyme activity and protein interactions. The molecule incorporates three key structural features—a benzamide core, an iodine substituent, and a dimethylaminophenyl group—that are well-established in the design of chemical probes.
The general strategy for developing such probes often involves creating molecules that can selectively interact with a target protein, often an enzyme, and then signal this interaction through a detectable change, such as the emission of light or a radioactive signal. rsc.orgnih.gov Enzyme inhibitors are frequently used as the foundation for designing these probes, allowing for the identification of potential off-target effects and providing valuable information for drug discovery. rsc.org
The development of "this compound" as a probe would likely leverage the synergistic functions of its chemical components. The benzamide portion could serve as the primary scaffold for binding to a target enzyme, the iodine atom could be utilized for imaging applications, and the dimethylaminophenyl group could function as a fluorescent reporter to signal binding events.
The Benzamide Scaffold in Enzyme Recognition
The benzamide structure is a common feature in a variety of biologically active compounds and serves as a versatile scaffold for designing enzyme inhibitors. mdpi.comnih.gov The amide bond within the benzamide structure can readily form hydrogen bonds with the active sites of enzymes, contributing to the binding affinity and selectivity of the molecule. nih.gov
Numerous studies have demonstrated the effectiveness of benzamide derivatives as inhibitors of various enzymes. For instance, certain benzamide compounds have been designed as potent inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two enzymes implicated in the pathology of Alzheimer's disease. mdpi.com In these cases, the benzamide core acts as a central building block to which different substituents can be attached to optimize the interaction with the enzymatic target. mdpi.com
Similarly, other research has focused on amidino-substituted benzimidazole (B57391) derivatives as inhibitors of human dipeptidyl peptidase III (hDPP III), where the benzimidazole core, related to the benzamide structure, is crucial for inhibitory activity. mdpi.com The adaptability of the benzamide scaffold allows for the fine-tuning of molecular properties to achieve desired efficacy and selectivity for specific biological targets.
The Role of the 3-Iodo Substituent in Probe Design
The inclusion of a halogen atom, such as iodine, on an aromatic ring can significantly influence a molecule's electronic properties, reactivity, and bioavailability. In the context of biochemical probes, an iodine atom is particularly useful for several reasons.
One of the most valuable applications of an iodine substituent is in the development of imaging agents. The iodine atom can be replaced with a radioactive isotope, such as iodine-123, iodine-124, or iodine-131, to create a radiolabeled version of the molecule. This allows the probe to be used in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize the distribution and activity of the target enzyme or protein in vivo.
Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the probe for its target protein. This can enhance the selectivity and potency of the probe.
The 4-(Dimethylamino)phenyl Group as a Fluorescent Reporter
The 4-(dimethylamino)phenyl moiety is a well-known fluorophore, a chemical group that can emit light after absorbing light of a specific wavelength. This property is highly advantageous for the development of biochemical probes, as it allows for the direct visualization and quantification of binding events. nih.gov
Probes containing a 4-(dimethylamino)phenyl group often exhibit environment-sensitive fluorescence. This means that their fluorescent properties, such as intensity and emission wavelength, can change upon binding to a target protein. nih.gov For example, in a polar solvent, the probe might have low fluorescence, but when it binds to a nonpolar pocket in a protein, its fluorescence can increase significantly. This "light-up" effect provides a clear signal that a binding event has occurred. nih.gov
Research on 4-dimethylaminophenyl-substituted berberine (B55584) derivatives has shown their utility as fluorescent probes for the detection of quadruplex DNA. The fluorescence of these probes is significantly enhanced upon binding to the DNA structure, enabling the sensitive and selective detection of the target. nih.gov This principle could be applied to "this compound" for detecting specific enzymes or protein-protein interactions.
Summary of Structural Features for Probe Development
The potential of "this compound" as a biochemical probe is summarized in the table below, which details the function of each of its key structural components.
| Structural Component | Potential Function in a Biochemical Probe | Rationale and Examples from Scientific Literature |
| Benzamide Core | Enzyme recognition and binding scaffold | The amide group can form hydrogen bonds with enzyme active sites. Benzamide derivatives are known inhibitors of enzymes such as AChE, BACE1, and DPP III. mdpi.comnih.govmdpi.com |
| 3-Iodo Substituent | Anchor for radiolabeling and potential for halogen bonding | The iodine atom can be replaced with a radioactive isotope for use in SPECT or PET imaging. It can also enhance binding affinity through halogen bonds. |
| 4-(Dimethylamino)phenyl Group | Fluorescent reporter for detecting binding events | This group is a known fluorophore whose emission properties can change upon interaction with a biological target, leading to a "light-up" signal. nih.gov |
Based on these characteristics, "this compound" represents a promising, albeit currently under-explored, candidate for the development of novel biochemical probes for studying enzyme activity and protein interactions. Future research would be needed to synthesize this compound and evaluate its binding affinity for various biological targets, as well as to characterize its fluorescent and radio-imaging properties.
Structure Activity Relationship Sar Studies
Systematic Modification of the N-[4-(dimethylamino)phenyl] Moiety
The N-[4-(dimethylamino)phenyl] moiety is a crucial pharmacophore in many biologically active compounds. Modifications to this group can significantly impact the compound's potency and selectivity. While specific studies on the systematic modification of this moiety in N-[4-(dimethylamino)phenyl]-3-iodobenzamide are not extensively documented, research on analogous N-phenylbenzamide and N-[[(dialkylamino)alkoxy]phenyl]benzamidine series provides valuable insights. nih.gov
Furthermore, the electronic nature of the substituent at the para-position of the N-phenyl ring is known to be a determinant of activity in many N-phenylbenzamide analogs. The dimethylamino group is a strong electron-donating group, which can influence the electron density of the entire molecule, potentially affecting its interaction with biological targets.
A hypothetical systematic modification of the N-[4-(dimethylamino)phenyl] moiety could involve the following changes, with their predicted impact on activity based on general SAR principles:
| Modification | Predicted Impact on Activity | Rationale |
| Replacement of methyl groups with larger alkyl groups (e.g., diethyl, dipropyl) | May increase or decrease activity | Altered steric bulk and lipophilicity could affect receptor fit and cell permeability. |
| Conversion of the dimethylamino group to a cyclic amine (e.g., piperidinyl, morpholinyl) | May alter selectivity and potency | Introduction of a rigid ring system can change the conformational flexibility and introduce new interactions with the target. |
| Replacement of the dimethylamino group with other electron-donating or electron-withdrawing groups | Likely to significantly alter activity | The electronic properties of this substituent can be critical for target engagement. |
Further empirical studies are required to delineate the precise SAR of this moiety within the this compound scaffold.
Derivatization of the Benzamide (B126) Core
The benzamide core is a common scaffold in a multitude of pharmacologically active molecules. nanobioletters.com Its derivatization can lead to profound changes in biological activity. For N-phenylbenzamide analogs, modifications on the benzoyl ring have been a key strategy in optimizing their therapeutic potential. nih.govnih.gov
In a study on N-phenylbenzamide derivatives as potential antischistosomal agents, the presence of electron-withdrawing groups on the benzoyl ring was found to enhance activity. nih.gov Specifically, dichlorination at the meta and para positions resulted in potent compounds. nih.gov This indicates that the electronic and steric properties of substituents on the benzamide core are critical for the biological activity of this class of compounds.
Research on other series of benzamide derivatives has also shown that the introduction of various substituents on the benzoyl ring can modulate activity. For instance, in a series of N-substituted benzamide derivatives evaluated as antitumor agents, the presence of a chlorine atom or a nitro group on the benzoyl ring was found to decrease anti-proliferative activity. nih.gov
Based on these findings, a focused derivatization of the benzamide core of this compound could involve the introduction of a range of substituents to probe the electronic and steric requirements for optimal activity.
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| Ortho (C2) | Small, electron-withdrawing | May influence the conformation of the amide bond and introduce new interactions. |
| Meta (C4, C5) | Electron-donating or electron-withdrawing | Can significantly alter the electronic properties of the benzoyl ring. |
| Para (C6) | Bulky, lipophilic | Could explore additional binding pockets in the target protein. |
Impact of Iodine Substitution Position and Other Halogen Analogues
The position and nature of the halogen substituent on the benzoyl ring can have a dramatic effect on the biological activity of a compound. In the case of this compound, the iodine atom is at the meta-position.
Studies on isomeric iodobenzamides have revealed that the position of the iodine atom influences the crystal packing and intermolecular interactions, which can be a surrogate for understanding potential interactions with a biological target. nih.gov For instance, the crystal structures of 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide show that the iodine atom participates in C—I⋯π(ring) interactions, which contribute to the stability of the crystal lattice. nih.gov The ability to form such halogen bonds can be critical for ligand-protein interactions.
The biological activity is also sensitive to the position of the halogen. While a direct comparison for the N-[4-(dimethylamino)phenyl] series is not available, studies on other frameworks, such as fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, show that changing the halogen position from ortho to meta to para significantly alters the molecular conformation and interactions. mdpi.com
Furthermore, the nature of the halogen itself is a key determinant of activity. A comparative study of different halogen analogues (F, Cl, Br, I) at the same position can reveal important SAR trends. Generally, as one moves down the halogen group, the size and polarizability increase, while the electronegativity decreases. These changes can affect the strength of halogen bonds and other non-covalent interactions. In some series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the nature of the halogen at a specific position influenced the inhibitory activity against certain enzymes. mdpi.com
| Halogen at 3-position | Key Property Change | Potential Effect on Activity |
| Fluorine (F) | Smallest size, most electronegative | May act as a hydrogen bond acceptor. |
| Chlorine (Cl) | Intermediate size and electronegativity | Can participate in halogen bonding. |
| Bromine (Br) | Larger size, more polarizable | Forms stronger halogen bonds than chlorine. |
| Iodine (I) | Largest size, most polarizable | Forms the strongest halogen bonds, which can be highly directional and specific. |
Influence of Linker Length and Heteroatom Substitution on Biological Activity
In broader drug discovery, the concept of a linker is often applied to connect two distinct pharmacophores. Studies on such molecules have shown that the length and composition of the linker are crucial for optimal activity. nih.govias.ac.in For instance, in a series of N'-phenylalkylsquaramates, the length of the alkyl chain linker influenced the conformational preferences and intermolecular interactions. ias.ac.in While not directly analogous to the single amide bond in this compound, these studies highlight the importance of the connecting unit.
Hypothetically, if the amide linker in this compound were to be extended or replaced, it would be expected to have a profound impact on activity. For example, introducing a methylene (B1212753) group (CH2) between the amide nitrogen and the phenyl ring would increase the flexibility and alter the spatial arrangement of the aromatic systems.
Substitution of the amide bond with other functional groups (heteroatom substitution) would also create a new chemical entity with potentially different biological properties. For example, replacement with a sulfonamide or a reversed amide would change the hydrogen bonding pattern and electronic distribution.
Stereochemical Considerations and Enantiomeric Activity
There is currently no evidence in the reviewed literature to suggest that this compound is a chiral molecule. The molecule does not possess any stereocenters, and therefore, it is not expected to exist as enantiomers or diastereomers.
However, stereochemistry can be a critical factor in the biological activity of many pharmaceutical agents. nih.govnih.gov If derivatives of this compound were to be synthesized that introduce chiral centers, it would be imperative to investigate the activity of the individual enantiomers. Often, one enantiomer is significantly more active than the other (eutomer vs. distomer), and in some cases, the inactive enantiomer may contribute to off-target effects or have a different pharmacological profile altogether.
For example, in a study of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers were prepared and their biological activities were found to differ. nih.gov Similarly, the antimalarial activity of 3-Br-acivicin isomers was found to be highly dependent on the stereochemistry of the molecule. nih.gov These examples underscore the importance of considering stereochemistry in drug design and development. Should any future derivatization of this compound lead to the creation of stereoisomers, their separation and individual biological evaluation would be a crucial step in the SAR studies.
Derivatives and Analogues of N 4 Dimethylamino Phenyl 3 Iodobenzamide
Design and Synthesis of Novel Benzamide (B126) Scaffolds
The synthesis of novel benzamide scaffolds based on the N-[4-(dimethylamino)phenyl]-3-iodobenzamide core can be achieved through several established synthetic methodologies. The fundamental structure is typically assembled via an amide bond formation between 3-iodobenzoic acid and N,N-dimethyl-p-phenylenediamine. The 3-iodobenzoic acid component can be activated, for instance, by conversion to its acyl chloride, which then readily reacts with the aniline (B41778) derivative. nih.gov
The true synthetic versatility of this scaffold lies in the reactivity of the iodine substituent on the benzoyl ring. This halogen atom serves as a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties and the construction of diverse molecular architectures.
Key Synthetic Transformations:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds, which can be further functionalized. nih.gov
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to replace the iodine with a nitrogen-containing substituent.
Carbonylation Reactions: Introduction of a carbonyl group, which can then be converted to esters, amides, or other carbonyl derivatives. researchgate.net
These reactions enable the creation of extensive libraries of derivatives from a common intermediate, facilitating the exploration of structure-activity relationships (SAR). For example, by coupling different aryl boronic acids via a Suzuki reaction, a series of biaryl benzamides can be synthesized, potentially leading to compounds with altered biological targets or improved pharmacokinetic properties. drughunter.com
Below is a table summarizing potential synthetic routes for diversifying the this compound scaffold:
| Reaction Type | Reagents and Conditions | Resulting Scaffold | Potential for Further Functionalization |
| Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | Biphenyl or alkyl-phenyl benzamide | The newly introduced aryl ring can bear various functional groups. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylbenzamide | The alkyne can undergo click chemistry or be reduced. |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, base | 3-Aminobenzamide derivative | The introduced amine can be further acylated or alkylated. |
| Carbonylation | Carbon monoxide, alcohol/amine, Pd catalyst | 3-Carboalkoxy/carboxamido-benzamide | The ester or amide can be hydrolyzed or otherwise modified. |
These synthetic strategies allow for the systematic modification of the 3-position of the benzamide ring, leading to the generation of novel scaffolds with potentially enhanced or entirely new biological activities.
Functionalization with Fluorescent Tags for Imaging Probes
The development of fluorescent imaging probes is a crucial area of research for visualizing biological processes in real-time. The this compound scaffold possesses features that can be exploited for the design of such probes. The dimethylaminophenyl moiety itself is a component of some known fluorophores, although its intrinsic fluorescence may not be sufficient for all imaging applications. nih.govu-tokyo.ac.jp
A common strategy for creating fluorescent probes is to covalently attach a known fluorophore to the molecule of interest. openaccessjournals.com In the case of this compound, the iodine atom provides a potential site for such functionalization. While direct attachment of a fluorescent dye to the iodine is not typical, the iodine can be converted to other functional groups that are more amenable to labeling. For instance, a Sonogashira coupling could be used to introduce an alkyne, which can then be coupled to an azide-functionalized fluorophore via a "click chemistry" reaction (a copper-catalyzed or strain-promoted azide-alkyne cycloaddition). nih.govtaylorandfrancis.com This bioorthogonal labeling strategy is highly efficient and specific, making it suitable for complex biological environments. nih.gov
Alternatively, the N,N-dimethyl-p-phenylenediamine portion of the molecule could be replaced with an aminophenyl group that has a free amino group available for labeling with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of a common fluorophore. researchgate.netnih.gov
The choice of fluorescent tag is critical and depends on the specific application, including the desired excitation and emission wavelengths, quantum yield, and photostability. A variety of fluorescent dyes are commercially available with suitable reactive handles for conjugation. acs.org
The table below lists some common classes of fluorescent dyes and their potential attachment strategies to the this compound scaffold:
| Fluorescent Dye Class | Reactive Group on Dye | Potential Attachment Strategy | Excitation/Emission Range |
| Fluorescein | Isothiocyanate (FITC), NHS ester | Labeling of a modified amino group on the phenylenediamine ring. | Green |
| Rhodamine | NHS ester, Maleimide | Labeling of a modified amino or thiol group. | Orange-Red |
| Cyanine Dyes (e.g., Cy5) | NHS ester, Azide | Labeling of a modified amino group or via click chemistry. | Far-Red/Near-Infrared |
| BODIPY Dyes | NHS ester, Azide | Labeling of a modified amino group or via click chemistry. | Varies (Green to Red) |
By attaching a fluorescent tag, derivatives of this compound could potentially be used to visualize their biological targets within cells or tissues, providing valuable insights into their mechanism of action and localization.
Conjugates and Hybrid Molecules for Multi-Targeting Approaches
The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govfrontiersin.orgresearchgate.net MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, which can lead to enhanced efficacy and a reduced likelihood of drug resistance. taylorandfrancis.comnih.gov The benzamide scaffold is a common feature in many multi-target compounds. nih.govu-tokyo.ac.jp
The this compound structure is well-suited for the development of conjugates and hybrid molecules. The iodine atom can be used as a synthetic handle to link the benzamide scaffold to another pharmacophore, creating a hybrid molecule with dual activity. For example, a Suzuki or Sonogashira coupling reaction could be employed to attach a second bioactive molecule that has a boronic acid or terminal alkyne group, respectively. cambridgemedchemconsulting.com
Another approach is the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. researchgate.netchemrxiv.org While this compound itself is not a known cytotoxin, its derivatives could potentially be designed as payloads for ADCs, assuming they exhibit high potency against a particular cancer cell line. The conjugation strategy would involve creating a derivative with a suitable linker for attachment to the antibody.
The design of such hybrid molecules requires careful consideration of the linker, which can influence the solubility, stability, and pharmacokinetic properties of the conjugate. The linker should be stable in circulation but allow for the release of the active components at the target site.
The following table outlines some potential strategies for creating conjugates and hybrid molecules from the this compound scaffold:
| Approach | Description | Potential Application | Key Synthetic Step |
| Hybrid Molecule Synthesis | Covalent linking of the benzamide scaffold to another pharmacophore. | Treatment of complex diseases like Alzheimer's or cancer. | Cross-coupling reaction at the iodine position. |
| Proteolysis-Targeting Chimeras (PROTACs) | Linking the benzamide to a ligand for an E3 ubiquitin ligase to induce targeted protein degradation. | Targeted cancer therapy. | Attachment of a linker and E3 ligase ligand. |
| Antibody-Drug Conjugates (ADCs) | Attaching a potent derivative of the benzamide to a tumor-targeting antibody. | Targeted cancer therapy. | Synthesis of a derivative with a cleavable or non-cleavable linker. |
By leveraging these strategies, the this compound scaffold can be used as a starting point for the development of innovative multi-targeting agents.
Bioisosteric Replacements and Their Effects on Activity
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties. drughunter.comnih.gov The this compound molecule has several functional groups that can be subjected to bioisosteric replacement: the iodine atom, the dimethylamino group, and the amide linker.
Iodine Atom: The iodine atom is a large, lipophilic substituent that can participate in halogen bonding. nih.gov Potential bioisosteres for iodine include other halogens (Br, Cl), a trifluoromethyl group (-CF3), or an ethynyl (B1212043) group. cambridgemedchemconsulting.com Replacing iodine with a smaller halogen like chlorine would reduce lipophilicity and size, which could affect binding affinity and cell permeability. The trifluoromethyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, significantly altering the electronic properties of the ring. An ethynyl group is a non-classical bioisostere that can mimic some of the electronic properties of iodine. nih.gov
Dimethylamino Group: The dimethylamino group is an electron-donating group and can be protonated at physiological pH, influencing solubility and interactions with biological targets. Bioisosteric replacements could include a simple amino group (-NH2), a hydroxyl group (-OH), a methoxy (B1213986) group (-OCH3), or a small alkyl group like methyl (-CH3). cambridgemedchemconsulting.com Replacing it with a hydroxyl or amino group would introduce hydrogen bonding capabilities. A methoxy group would remove the basicity while maintaining some electron-donating character.
Amide Linker: The amide bond is crucial for the structural integrity of the molecule and can participate in hydrogen bonding. However, it can be susceptible to hydrolysis by amidases in vivo. nih.gov Common bioisosteres for the amide bond include thioamides, ureas, sulfonamides, or heterocyclic rings like 1,2,3-triazoles or oxadiazoles. nih.govnih.gov A thioamide (C=S instead of C=O) or a selenoamide (C=Se) can retain the geometry of the amide but have different electronic and hydrogen bonding properties. nih.gov A 1,2,3-triazole ring is a particularly interesting amide bioisostere as it is metabolically stable and can mimic the hydrogen bonding pattern of the amide.
The table below summarizes potential bioisosteric replacements and their likely effects on the properties of the molecule:
| Original Group | Bioisosteric Replacement | Potential Effects on Properties | Reference |
| Iodine (-I) | Bromine (-Br), Chlorine (-Cl) | Decreased lipophilicity and size, altered halogen bonding. | cambridgemedchemconsulting.com |
| Trifluoromethyl (-CF3) | Increased electron withdrawal, potential H-bond acceptor. | cambridgemedchemconsulting.com | |
| Ethynyl (-C≡CH) | Mimics electronic properties, introduces rigidity. | nih.gov | |
| Dimethylamino (-N(CH3)2) | Amino (-NH2), Hydroxyl (-OH) | Increased H-bonding potential, altered basicity. | cambridgemedchemconsulting.com |
| Methoxy (-OCH3) | Removal of basicity, maintained electron-donating character. | cambridgemedchemconsulting.com | |
| Pyrrolidine, Piperidine | Introduction of a cyclic amine with different steric and basic properties. | ||
| Amide (-CONH-) | Thioamide (-CSNH-) | Altered H-bonding and electronic properties. | nih.gov |
| 1,2,3-Triazole | Increased metabolic stability, similar H-bonding pattern. | nih.gov | |
| Urea (-NHCONH-) | Different H-bonding donor/acceptor pattern. | nih.gov | |
| Sulfonamide (-SO2NH-) | Altered geometry and electronic properties. | nih.gov |
The choice of a particular bioisosteric replacement depends on the specific goals of the drug design program, such as improving metabolic stability, enhancing target affinity, or altering solubility. Each replacement must be synthesized and tested to determine its actual effect on biological activity.
Analytical and Bioanalytical Methodologies for Preclinical Research
Chromatographic Techniques for Separation and Purification (HPLC, UPLC)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are indispensable tools in the preclinical evaluation of N-[4-(dimethylamino)phenyl]-3-iodobenzamide. These techniques are primarily employed for the separation and purification of the compound, especially its radiolabeled forms, from precursor materials and reaction byproducts.
The purification of radiolabeled compounds like iodinated benzamides is a critical step to ensure high radiochemical purity before use in in vitro and in vivo studies. A simplified purification process for a similar radioiodinated compound, IMPY, utilized a C4 mini-column with a stepwise washing and elution protocol using ethanol, achieving a radiochemical purity of over 95% as determined by HPLC. nih.gov For other complex organic molecules, HPLC methods have been developed and validated for the simultaneous determination of multiple constituents, often involving pre-column derivatization to enhance UV absorbance. scholarsresearchlibrary.com
While a specific, detailed HPLC or UPLC protocol for this compound is not extensively documented in publicly available literature, the general principles of reversed-phase chromatography would be applicable. A typical method would likely involve a C18 or similar non-polar stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient and flow rate would be optimized to achieve efficient separation. The detection is often carried out using a UV detector, and for radiolabeled versions, a radioactivity detector would be used in series.
The following table outlines a hypothetical HPLC method for the purification of this compound, based on common practices for similar compounds.
Table 1: Hypothetical HPLC Parameters for the Purification of this compound
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and/or Radioactivity Detector |
| Injection Volume | 20 µL |
Quantitative Autoradiography for Receptor Density Measurement
Quantitative autoradiography is a powerful technique used to determine the density and distribution of specific receptors in tissue sections. For a compound like this compound, particularly in its radioiodinated form (e.g., with Iodine-125), this method can provide valuable insights into its binding sites within the brain.
The general procedure involves incubating thin tissue sections with the radiolabeled ligand until equilibrium is reached. After washing to remove unbound ligand, the sections are apposed to a film or a phosphor imaging screen to detect the radioactivity. The resulting image provides a map of the ligand's binding sites. By including standards with known amounts of radioactivity, the optical density of the autoradiograms can be converted to the concentration of the radioligand bound to the tissue, allowing for the quantification of receptor density (Bmax) and affinity (Kd).
In Vitro Binding Assays and Competition Studies
In vitro binding assays are fundamental in characterizing the interaction of a ligand with its receptor. These assays are used to determine the affinity (typically expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a compound for a specific receptor.
For this compound, these studies would typically involve using a radiolabeled version of the compound or a known radioligand that binds to the same target. In a saturation binding assay, increasing concentrations of the radiolabeled compound are incubated with a preparation of the target receptor (e.g., brain homogenates or cells expressing the receptor) to determine the Kd and Bmax.
Competition binding assays are used to determine the affinity of an unlabeled compound by measuring its ability to displace a known radioligand from the receptor. researchgate.netresearchgate.net In such an assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to a Ki value.
Studies on other iodinated benzamide (B126) analogues have demonstrated their utility in such assays. For instance, the specific binding of [¹²⁵I]IBF to rat striatal tissue was found to be saturable with a Kd of 0.106 ± 0.015 nM. nih.gov Competition studies with various receptor ligands helped to establish the pharmacological profile of this compound. nih.gov
Table 2: Representative Data from a Hypothetical Competition Binding Assay for this compound
| Competitor Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| This compound | Value | Value |
| Known Ligand 1 | Value | Value |
Values would be determined experimentally.
In Vivo Biodistribution and Pharmacokinetic Studies in Animal Models
In vivo biodistribution and pharmacokinetic studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. For this compound, these studies would typically be conducted in animal models such as mice or rats, using a radiolabeled form of the compound to facilitate detection and quantification. nih.govnih.gov
Following administration (e.g., intravenous injection), the distribution of the radiolabeled compound throughout the body is monitored over time. At various time points, animals are euthanized, and tissues of interest (e.g., brain, liver, kidneys, heart, etc.) are collected and weighed. The amount of radioactivity in each tissue is measured using a gamma counter, and the results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
These studies provide crucial information about the compound's ability to cross the blood-brain barrier and its uptake in specific brain regions, which is particularly important for neurologically active compounds. nih.gov For example, biodistribution studies of [¹²⁵I]IMPY in mice showed excellent brain uptake, with 2.9% of the injected dose in the brain at 2 minutes post-injection. nih.gov
Pharmacokinetic studies involve the analysis of the concentration of the compound and its metabolites in biological fluids, such as blood or plasma, over time. nih.gov This data is used to determine key pharmacokinetic parameters like clearance, volume of distribution, and half-life.
Table 3: Illustrative Biodistribution Data for a Radiolabeled Compound in a Mouse Model (%ID/g at 30 minutes post-injection)
| Organ | %ID/g |
|---|---|
| Blood | 0.5 ± 0.1 |
| Brain | 1.2 ± 0.2 |
| Heart | 0.8 ± 0.1 |
| Lungs | 1.5 ± 0.3 |
| Liver | 5.4 ± 0.9 |
| Kidneys | 3.2 ± 0.5 |
| Spleen | 0.7 ± 0.1 |
| Muscle | 0.3 ± 0.1 |
Data are presented as mean ± standard deviation and are illustrative.
Future Directions and Emerging Research Avenues
Elucidation of Novel Molecular Targets
While the initial development of benzamide (B126) derivatives has often focused on specific target families, the vastness of the biological landscape suggests that compounds like N-[4-(dimethylamino)phenyl]-3-iodobenzamide may interact with previously unknown molecular targets. Future research will be directed towards identifying these novel interactors to uncover new therapeutic potentials.
Benzamide derivatives have demonstrated activity against a diverse range of targets, including Poly(ADP-ribose) polymerase-1 (PARP-1), tubulin, and key enzymes in neurodegenerative diseases like acetylcholinesterase (AChE). mdpi.comnih.govnih.gov For instance, systematic structural modifications of benzamides have led to the identification of potent tubulin inhibitors that target the colchicine (B1669291) binding site, exhibiting significant antiproliferative activities in cancer cell lines. nih.gov Similarly, other analogues have been developed as powerful PARP-1 inhibitors or as antagonists of the Hedgehog signaling pathway, which is implicated in certain cancers. nih.govnih.gov This versatility suggests that the this compound scaffold could be optimized to engage with a variety of other critical disease-related proteins.
A key emerging strategy for unbiased target discovery is quantitative proteomics. nih.gov By designing an activity-based probe version of the parent compound, researchers can capture its direct protein targets and interacting partners from cell or tissue extracts. nih.govkorea.ac.kr Subsequent analysis using advanced mass spectrometry can identify these proteins, providing a comprehensive view of the compound's cellular engagement and revealing its mechanism of action. korea.ac.krasbmb.org This approach can uncover targets involved in transcriptional regulation, mRNA processing, and other fundamental cellular pathways, thereby opening up entirely new indications for the compound. nih.gov
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale for Exploration |
| DNA Repair Enzymes | PARP-1 | Oncology | Benzamide core is a known scaffold for PARP-1 inhibition. nih.gov |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Oncology | Structural analogues have shown potent tubulin polymerization inhibition. nih.gov |
| Neuro-enzymes | Acetylcholinesterase (AChE), β-secretase (BACE1) | Neurodegenerative Disease | Multi-target benzamides are being explored for Alzheimer's disease. mdpi.com |
| Signaling Pathway Proteins | Smoothened (SMO) Receptor | Oncology | Derivatives have been identified as antagonists of the Hedgehog pathway. nih.gov |
| Histone Deacetylases | HDACs 1, 2, and 3 | Oncology, Neurodegenerative Disease | The 2-aminobenzamide (B116534) class of HDAC inhibitors shows promise in these areas. nih.govnih.gov |
Development of Advanced In Vivo Imaging Techniques
The presence of an iodine atom makes this compound an ideal candidate for developing radiolabeled probes for non-invasive in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). chemimpex.com Iodobenzamide derivatives have a well-established history as imaging agents, particularly for melanoma and neuroreceptor mapping. nih.gov
Future research will focus on creating next-generation imaging agents based on this scaffold. By replacing the stable iodine atom with a radioactive isotope, such as Iodine-123 for SPECT, novel probes can be synthesized. nih.gov These agents could be designed for high-affinity and specific binding to disease-related targets. For example, since benzamides have shown promise in targeting melanin (B1238610), new radiolabeled analogues could be developed for the early and accurate detection of metastatic melanoma, a cancer where early diagnosis is critical. nih.gov
The development pipeline for these advanced imaging techniques involves:
Radiolabeling: Establishing efficient methods to incorporate radioisotopes like Iodine-123, Iodine-125 (B85253), or Fluorine-18 (requiring modification of the scaffold) into the molecule. nih.govnih.gov
In Vitro Evaluation: Testing the binding affinity and specificity of the radiolabeled compound on cell lines or tissue samples expressing the target of interest.
In Vivo Studies: Assessing the agent's biodistribution, pharmacokinetics, and tumor-targeting ability in animal models of disease. High-contrast images are achieved through specific uptake in the target tissue and rapid clearance from non-target organs. nih.gov
The ultimate goal is to develop probes that provide superior image quality for diagnosing primary tumors and metastases, potentially surpassing the capabilities of current agents like [¹⁸F]FDG in specific applications. nih.gov
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. emanresearch.org These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and predict molecular properties with high accuracy.
Emerging research avenues in this domain include:
De Novo Molecular Design: Generative AI models can design novel molecules from the ground up. frontiersin.org By providing the benzamide scaffold as a starting point and defining desired properties (e.g., high affinity for a specific target, low predicted toxicity), these algorithms can propose new analogues that a human chemist might not have conceived. umich.edunih.gov This approach rapidly generates diverse and optimized virtual libraries for further screening. umich.edu
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models built with machine learning can predict the biological activity and physicochemical properties of new benzamide derivatives before they are synthesized. acs.org This allows researchers to prioritize the most promising candidates, saving significant time and resources in the lab.
Target Prediction and Polypharmacology: AI tools can analyze the structure of this compound and predict its potential biological targets across the human proteome. This can help identify opportunities for drug repurposing and anticipate potential off-target effects. AI is particularly suited for designing multi-target drugs, a key strategy in treating complex diseases. nih.gov
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The synthesis of amide bonds is one of the most common reactions in pharmaceutical chemistry, but traditional methods often rely on stoichiometric activating reagents that generate significant waste. ucl.ac.uk Future research will focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives, aligning with the principles of green chemistry. sigmaaldrich.com
Key areas of exploration include:
Catalytic Amidation: Replacing wasteful coupling reagents with catalytic methods is a primary goal. This includes direct amidation of carboxylic acids and amines using catalysts like boronic acids or developing dehydrogenative coupling methods that release only hydrogen gas as a byproduct. sigmaaldrich.com
Biocatalysis: The use of enzymes (biocatalysts) for amide bond formation is a growing area of interest. rsc.org Enzymes operate under mild conditions (room temperature, aqueous solutions) and offer high selectivity, significantly reducing the environmental impact of the synthesis. rsc.org
Innovative Energy Sources: Techniques like microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often lead to higher yields and purer products, reducing the need for extensive purification. researchgate.net
Sustainable Solvents and Conditions: A major focus is on replacing hazardous solvents like DMF and CH₂Cl₂ with greener alternatives or developing solvent-free reaction conditions, such as mechanochemistry (grinding). ucl.ac.ukresearchgate.net Furthermore, using iodine itself as a sustainable catalyst for various organic transformations, including those relevant to pharmaceutical synthesis, is a promising strategy. news-medical.net
The development of sustainable iodination methods, such as those using laccase enzymes with potassium iodide (KI) as the iodine source and oxygen as the oxidant, also represents a significant advance for producing iodinated pharmaceuticals. rsc.org
| Green Chemistry Approach | Description | Potential Advantage |
| Catalysis | Using catalytic amounts of substances (e.g., boronic acids, iodine) to promote the reaction instead of stoichiometric reagents. sigmaaldrich.comnews-medical.net | Reduces waste, improves atom economy. |
| Biocatalysis | Employing enzymes to form the amide bond. rsc.org | Mild reaction conditions, high selectivity, biodegradable catalyst. |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. researchgate.net | Drastically reduced reaction times, often higher yields. |
| Solvent-Free Reactions | Performing the synthesis without a solvent, for example, through mechanochemistry (grinding). researchgate.net | Eliminates solvent waste, simplifies purification. |
| Sustainable Iodination | Using enzymatic or milder chemical methods for introducing the iodine atom. rsc.org | Avoids harsh reagents and improves safety and sustainability. |
Investigating the Compound's Role in Systems Biology Contexts
Traditional drug discovery often follows a "one drug, one target" paradigm. However, the effects of a compound within a biological system are rarely confined to a single protein. Systems biology offers a holistic approach to understand the complex network of interactions that occur when a drug is introduced into a cell or organism. nih.govacs.org It integrates data from various "-omics" fields (genomics, proteomics, metabolomics) to build comprehensive models of drug action. drugtargetreview.comspringernature.com
For this compound, a systems biology investigation could reveal:
Biomarker Discovery: By analyzing how the compound alters the proteome or metabolome of cells, specific biomarkers could be identified. These biomarkers could be used in clinical settings to predict which patients are most likely to respond to a drug based on this scaffold or to monitor the therapeutic response over time. drugtargetreview.com
Understanding Mechanisms of Action: A systems-level analysis can provide a much deeper understanding of how a compound achieves its therapeutic effect. For example, it might reveal that the compound's efficacy stems not just from inhibiting its primary target but also from modulating several other nodes in a disease-related network. springernature.commdpi.com
This approach moves beyond reductionist models to provide a predictive, systems-level understanding of a drug's impact, which is crucial for developing safer and more effective medicines. acs.org
Q & A
Q. What are the best practices for analyzing stability under physiological conditions?
- Methodology : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments using USP dissolution apparatus. Monitor degradation via HPLC-MS and identify metabolites using liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
